Dimoxamine
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Overview
Description
Dimoxamine, also known as 4C-D, 4C-DOM, α-Et-2C-D, or BL-3912, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a homologue of the psychedelics 2C-D and DOM. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive properties, although it is less well-studied compared to other compounds in its class .
Preparation Methods
Dimoxamine can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound
Chemical Reactions Analysis
Dimoxamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicine: Although not widely used, this compound has been tested as an antidepressant in limited human trials.
Industry: Due to its psychoactive properties, this compound has limited industrial applications and is primarily of interest in research settings.
Mechanism of Action
The mechanism of action of dimoxamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin 5-HT2 receptor agonist, which is believed to contribute to its psychoactive effects . This compound exhibits modest selectivity over 5-HT1 receptors and has no relevant activity at 5-HT4, 5-HT7, and other aminergic receptors . This interaction with serotonin receptors is thought to be responsible for its effects on mood and perception.
Comparison with Similar Compounds
Dimoxamine is similar to other phenethylamines such as 2C-D and DOM. it differs in its chemical structure by having an additional ethyl group at the α-position to the amine. This structural difference results in variations in its pharmacological profile and psychoactive effects . Compared to DOM, this compound shows lower signaling potency and efficacy in multiple signaling pathways coupled to 5-HT2A receptors . Other similar compounds include 4C-B and 4C-T-2, which also belong to the phenethylamine class and share similar psychoactive properties .
Properties
CAS No. |
52842-59-8 |
---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1 |
InChI Key |
MLYCFWZIAJAIGW-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N |
SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Synonyms |
1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |
Origin of Product |
United States |
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